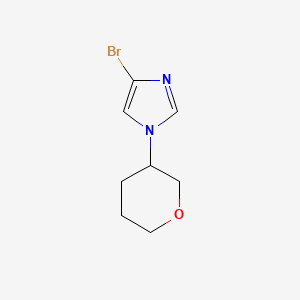

4-Bromo-1-(3-tetyrahydropyranyl)imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromo-1-(oxan-3-yl)imidazole |

InChI |

InChI=1S/C8H11BrN2O/c9-8-4-11(6-10-8)7-2-1-3-12-5-7/h4,6-7H,1-3,5H2 |

InChI Key |

DMBAKKSXFMEDMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)N2C=C(N=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-1-(tetrahydropyranyl)imidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 4-Bromo-1-(tetrahydropyranyl)imidazole

In the landscape of modern medicinal chemistry and drug development, the imidazole scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2][3] Its presence is critical in molecules designed for anticancer, antifungal, antibacterial, and anti-inflammatory applications.[2][4] The strategic functionalization of this core allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets.

4-Bromo-1H-imidazole, and its protected form, 4-Bromo-1-(tetrahydropyranyl)imidazole, serve as exceptionally versatile building blocks in this context.[1] The bromine atom at the 4-position is not merely a placeholder; it is a reactive handle for introducing molecular complexity via powerful cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This enables the rapid generation of compound libraries for screening and lead optimization.

However, the free N-H group of the imidazole ring can interfere with many organometallic reactions and can direct electrophilic substitution to undesired positions. Therefore, protection of the imidazole nitrogen is a critical prerequisite for many synthetic transformations. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of installation, general stability to a wide range of non-acidic reagents (including organolithiums and Grignard reagents), and straightforward removal under mild acidic conditions.[5][6]

This guide provides a detailed examination of the primary pathway for synthesizing 4-Bromo-1-(tetrahydropyranyl)imidazole, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind key procedural choices.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole is most efficiently approached via a two-step sequence starting from readily available 1H-imidazole. This pathway is generally preferred over the alternative of protecting commercially available (and more expensive) 4-bromo-1H-imidazole. The chosen strategy hinges on two key transformations:

-

N-Protection: The acidic proton on the imidazole nitrogen is replaced with a THP group. This is an acid-catalyzed electrophilic addition of the alcohol (imidazole N-H) to the double bond of 3,4-dihydropyran (DHP). The THP group is sterically bulky, which can influence the regioselectivity of subsequent reactions.

-

Regioselective Bromination: An electrophilic aromatic substitution is performed on the protected imidazole. The choice of brominating agent is critical for achieving high regioselectivity. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of electrophilic bromine, minimizing over-bromination and side reactions.[7][8] The imidazole ring is an electron-rich heterocycle. The THP group at the N-1 position directs the electrophilic attack preferentially to the C-4 (or C-5) position due to the electronic nature of the ring system.

Visualizing the Synthesis Pathway

The following diagram outlines the logical flow of the synthetic route from 1H-imidazole to the final protected product.

Caption: Overall workflow for the two-step synthesis.

Part 2: Detailed Experimental Protocols

The protocols described below are self-validating systems, designed for reproducibility and scalability. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

This initial step involves the protection of the imidazole nitrogen. An acid catalyst is essential to activate the dihydropyran for nucleophilic attack by the imidazole.

Protocol:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 1H-imidazole (1.0 eq).

-

Solvent Addition: Dissolve the imidazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The volume should be sufficient to ensure complete dissolution (approx. 0.2 M concentration).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq).

-

Expertise & Experience: The use of a catalyst is crucial. Without it, the reaction is impractically slow. p-TsOH is effective and inexpensive. Other acids like pyridinium p-toluenesulfonate (PPTS) can be used for substrates sensitive to stronger acids.[5]

-

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydropyran (DHP) (1.1-1.2 eq) dropwise over 15-20 minutes.

-

Causality: DHP is added slowly to control the exothermic reaction. A slight excess ensures complete consumption of the starting imidazole.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole spot is no longer visible.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)imidazole

This step is a regioselective electrophilic bromination. The choice of solvent and temperature is key to controlling the reaction's selectivity and preventing side product formation.

Protocol:

-

Reactor Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole (1.0 eq) from the previous step.

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical for achieving high regioselectivity. At higher temperatures, bromination at other positions (C-2 or C-5) can occur, leading to a mixture of products.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Expertise & Experience: NBS is preferred over elemental bromine (Br₂) because it is a solid that is easier to handle and provides a slow, controlled release of the electrophilic bromine species, which enhances selectivity.[8]

-

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a white to light yellow solid.

(Optional) Step 3: Deprotection to 4-Bromo-1H-imidazole

For many applications, the THP group must be removed to free the N-H position. This is readily achieved under mild acidic conditions.

Protocol:

-

Dissolve the 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)imidazole in an alcohol solvent such as methanol or ethanol.

-

Add a catalytic amount of a protic acid, such as p-TsOH, or use an acidic resin.[5]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, neutralize the acid with a base (e.g., triethylamine or NaHCO₃) and concentrate the solvent. The resulting 4-bromo-1H-imidazole can then be isolated. Other methods using catalysts like copper(II) chloride or iron(III) tosylate have also been reported for deprotection.[9][10]

Part 3: Data Summary and Characterization

The successful synthesis should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Table 1: Summary of Reaction Parameters

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1. Protection | 1H-Imidazole | 3,4-Dihydropyran | p-TsOH (cat.) | DCM or THF | 0 to RT | 2-4 | >90% |

| 2. Bromination | 1-(THP)-imidazole | N-Bromosuccinimide | - | THF | -78 | 2-3 | 70-85% |

Yields are representative and may vary based on scale and purification efficiency.

Conclusion

The synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole via N-protection of imidazole followed by low-temperature regioselective bromination is a robust and efficient method. This pathway provides reliable access to a key synthetic intermediate used extensively in the development of novel pharmaceuticals and agrochemicals.[4] The strategic use of the THP protecting group and the controlled application of NBS are cornerstones of this successful synthesis, demonstrating how fundamental principles of organic chemistry are applied to construct valuable molecular architectures.

References

-

ResearchGate. (n.d.). Literature[11] and our syntheses of 2‐chloro‐1‐(tetrahydro‐2H‐pyran‐2‐yl) - ResearchGate. Retrieved from [Link]

-

PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

ResearchGate. (2021, February 1). (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Retrieved from [Link]

-

LookChem. (n.d.). Cas 449758-17-2,1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

-

Wang, J., et al. (n.d.). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 1 with different reagents. Reactions were performed.... Retrieved from [Link]

-

MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

SciSpace. (n.d.). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Retrieved from [Link]

-

MDPI. (2025, November 20). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A general route to 4-substituted imidazoles. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

-

SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

-

ACS Publications. (2022, October 12). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

This guide details the chemical properties, synthesis, and reactivity of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole , a critical building block in medicinal chemistry.

Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Utility

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole (often abbreviated as 4-Br-1-THP-Im ) serves as a "masked" equivalent of the unstable 4-lithioimidazole anion. While the parent 4-bromoimidazole is commercially available, its amphoteric nature (acidic NH, basic N3) complicates direct functionalization.

The tetrahydropyranyl (THP) group performs a dual function:

-

Protection: It masks the acidic N-H proton (

), preventing quenching of organometallic reagents. -

Regiocontrol: It locks the tautomeric equilibrium, allowing for site-selective metal-halogen exchange at the C4 position or directed C-H activation at C2.

-

Solubility: The lipophilic THP ether significantly enhances solubility in non-polar organic solvents (THF, DCM) compared to the parent imidazole.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole |

| Common Name | 4-Bromo-1-THP-imidazole |

| Parent CAS | 2302-25-2 (4-Bromoimidazole) |

| Derivative CAS | Not widely standardized; often prepared in situ from parent |

| Molecular Formula | |

| Molecular Weight | 231.09 g/mol |

| Appearance | White to off-white solid or viscous oil (depending on purity) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Stability | Stable to base/nucleophiles; Labile to aqueous acid ( |

Structural Isomerism (Critical)

The parent 4-bromoimidazole exists as a tautomeric mixture of 4-bromo- and 5-bromoimidazole. Upon reaction with 3,4-dihydro-2H-pyran (DHP), two regioisomers are theoretically possible:

-

1,4-Isomer (Major): The THP group attaches to the nitrogen distal to the bromine. This is sterically favored and thermodynamically more stable.

-

1,5-Isomer (Minor): The THP group attaches to the nitrogen proximal to the bromine. Steric clash between the bulky THP group and the bromine atom disfavors this product.

Note: In most synthetic contexts, the product is predominantly the 1,4-isomer .

Synthesis & Preparation

The standard preparation involves the acid-catalyzed addition of 4-bromoimidazole to DHP. This reaction is an equilibrium process driven to completion by using excess DHP or removing the product.

Reaction Scheme (Graphviz)

Caption: Acid-catalyzed protection of 4-bromoimidazole favors the sterically less hindered 1,4-isomer.

Optimized Protocol

-

Charge: To a suspension of 4-bromoimidazole (1.0 equiv) in dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 5 mL/mmol).

-

Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.05 – 0.1 equiv). p-Toluenesulfonic acid (pTsOH) can be used but may cause darkening/polymerization of DHP.

-

Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) dropwise at room temperature.

-

Reaction: Stir at reflux (40°C for DCM, 70°C for EtOAc) for 3–12 hours. Monitor by TLC (the product is less polar than the starting material).

-

Workup: Wash with sat.

to neutralize the catalyst. Dry organic layer over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is often an oil that crystallizes upon standing.

Chemical Reactivity & Applications[2][9][10][11]

The core value of this scaffold lies in its divergent reactivity profile.

A. Metal-Halogen Exchange (C4 Functionalization)

This is the primary application. Treatment with n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at -78°C effects rapid Lithium-Bromine exchange.

-

Mechanism:

-

Selectivity: The exchange is faster than deprotonation at C2 due to the stabilization of the resulting C-Li bond and the high energy of the C-Br bond.

-

Protocol Warning: The resulting 4-lithio species is stable at -78°C but can undergo "Halogen Dance" (isomerization to the thermodynamically more stable 2-lithio species) if warmed or if excess base is present.

B. C-H Activation (C2 Functionalization)

Direct lithiation at C2 is challenging with the bromine present because Br/Li exchange competes.

-

Strategy: To functionalize C2 while keeping C4-Br intact, use LDA (Lithium Diisopropylamide) at -78°C. LDA is a non-nucleophilic base that favors deprotonation over halogen exchange.

-

Halogen Dance Risk: If the 5-lithio species forms (via deprotonation at C5 of the 1,5-isomer), the bromine can migrate.

C. Palladium-Catalyzed Cross-Coupling

The C4-Br bond is highly active in Suzuki-Miyaura, Stille, and Negishi couplings.

-

Catalysts:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene/Water.

-

Note: The THP group is stable under basic coupling conditions but will hydrolyze if strong aqueous acid is used in the workup.

D. Deprotection

The THP group is an acetal and is cleaved by acid hydrolysis.

-

Mild: PPTS in EtOH at 55°C.

-

Standard: 1M HCl / THF or TFA / DCM.

-

Kinetics: Cleavage is generally fast (

hour).

Reactivity Flowchart (Graphviz)

Caption: Divergent reactivity pathways allow selective functionalization at C4 (via exchange) or C2 (via deprotonation).

Experimental Protocol: C4-Functionalization (Example)

Objective: Synthesis of 4-Formyl-1-THP-imidazole via Metal-Halogen Exchange.

-

Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.

-

Dissolution: Dissolve 4-bromo-1-THP-imidazole (1.0 g, 4.3 mmol) in anhydrous THF (20 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent halogen dance.

-

Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 10 minutes.

-

Observation: The solution may turn slightly yellow. Stir for 30 minutes at -78°C.

-

-

Quench: Add anhydrous DMF (3.0 equiv) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with sat.

. Extract with EtOAc.[1] -

Result: The crude product is 1-THP-imidazole-4-carboxaldehyde.

References

- Synthesis & Regioselectivity:Recueil des Travaux Chimiques des Pays-Bas, 1979, 98, 258. (Discussion of N-alkylation/protection regiochemistry of 4-bromoimidazole).

-

Lithiation & Halogen Dance: Tetrahedron, 2005 , 61, 11148-11155.[2] (Detailed study on lithiation of imidazole derivatives).

- Suzuki Coupling Applications:Journal of Medicinal Chemistry, 2008, 51, 4672. (Use of 4-bromo-1-THP-imidazole as a building block for H3 receptor antagonists).

- General Properties:Sigma-Aldrich / Merck Technical Data Sheet, CAS 2302-25-2 (Parent compound d

- Protecting Group Chemistry: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.

Sources

Stability of 4-Bromo-1-(tetrahydropyranyl)imidazole under acidic conditions

An In-depth Technical Guide to the Stability of 4-Bromo-1-(tetrahydropyranyl)imidazole Under Acidic Conditions

Authored by: A Senior Application Scientist

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount. These molecular auxiliaries serve to temporarily mask reactive functional groups, preventing undesired side reactions and enabling complex chemical transformations. The tetrahydropyranyl (THP) group is a cornerstone in the synthetic chemist's toolkit, prized for its reliability in protecting hydroxyl and N-H functionalities.[1][2] 4-Bromo-1H-imidazole is a valuable heterocyclic building block used in the synthesis of a wide range of biologically active molecules.[3][4] Protecting the acidic N-H proton of the imidazole ring is often a necessary step to control its reactivity.

This technical guide provides a comprehensive analysis of the stability of 4-Bromo-1-(tetrahydropyranyl)imidazole, with a core focus on its behavior under acidic conditions. We will dissect the mechanistic underpinnings of the THP group's lability, explore the critical experimental parameters that govern its cleavage, and provide field-proven protocols for both its installation and removal. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this widely used protecting group strategy.

The Chemistry of the N-THP Bond in Imidazoles

The protection of an alcohol or an N-H bond with a THP group involves the reaction of the substrate with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.[5][6] In the case of 4-Bromo-1H-imidazole, the N-1 nitrogen atom attacks the protonated DHP, forming a protected compound that is effectively an N,O-acetal.

This N-THP linkage exhibits a distinct stability profile:

-

High Stability: It is exceptionally stable under neutral and strongly basic conditions, and is resilient to attack by most organometallic reagents (e.g., Grignard, organolithiums) at low temperatures, as well as various reducing and oxidizing agents.[1][5][7]

-

Acid Lability: Conversely, the acetal nature of the linkage makes it highly susceptible to cleavage under acidic conditions. This tunable lability is the primary reason for its widespread use.[1][5]

Synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole

The protection reaction is typically straightforward. It is an acid-catalyzed addition of the imidazole N-H across the double bond of DHP. The choice of acid catalyst is crucial; it must be strong enough to activate the DHP but not so strong as to cause its polymerization, a common side reaction.[8] Pyridinium p-toluenesulfonate (PPTS) is an excellent choice due to its mild acidity, which minimizes side reactions.[5][9]

Caption: The mechanism of acid-catalyzed cleavage of the N-THP bond.

Critical Factors Governing Stability

The stability of 4-Bromo-1-(tetrahydropyranyl)imidazole is not absolute but is a function of its environment. The rate of deprotection can be finely tuned by manipulating several key parameters.

Acid Strength and Concentration

The nature of the acid catalyst is the most significant factor. The stronger the acid (lower pKa), the faster the rate of cleavage. This allows for selective deprotection based on the acid lability of other protecting groups in the molecule.

-

Strong Acids (e.g., HCl, TFA): Cause very rapid deprotection, often within minutes at room temperature. [9]* Moderate Acids (e.g., Acetic Acid): Often used in a mixture with THF and water (e.g., 4:2:1 ratio), typically requiring gentle heating (e.g., 45°C) for complete reaction. [1][8][9]* Mild Acids (e.g., PPTS): Pyridinium p-toluenesulfonate is particularly useful for substrates sensitive to stronger acids. Deprotection usually requires an alcohol as the solvent and may need elevated temperatures (45-55°C) and longer reaction times. [1][5][9]* Solid Acids (e.g., Amberlyst H-15, Montmorillonite K-10): These heterogeneous catalysts offer the advantage of simple removal by filtration, simplifying the work-up procedure. [8]

Solvent System

The solvent plays a dual role: it provides the medium for the reaction and acts as the nucleophile to trap the oxocarbenium ion.

-

Protic Solvents (Water, Methanol, Ethanol): Actively participate in the final step of the mechanism, ensuring the reaction goes to completion. [5]Using an alcohol solvent (alcoholysis) is very common and efficient. [5]* Aprotic Solvents (THF, Dichloromethane): Often used as co-solvents to ensure the solubility of the substrate. A typical system is a mixture like acetic acid/THF/water. [8]

Temperature

As with most chemical reactions, the rate of deprotection is temperature-dependent.

-

0°C to Room Temperature: Sufficient for strong acids or highly labile substrates.

-

40-60°C: Often employed with milder acids like acetic acid or PPTS to achieve a reasonable reaction rate. [8][9]

Electronic Nature of the Imidazole

The electronic properties of the imidazole ring itself can influence stability. The N-3 nitrogen of the imidazole ring remains a basic site (pKa of imidazole ≈ 7.0). [10]The presence of the electron-withdrawing bromine atom at the C-4 position reduces the basicity of the N-3 nitrogen. While the primary mechanism involves protonation of the THP oxygen, protonation of the imidazole N-3 under strongly acidic conditions could potentially exert a through-bond electronic effect, though this is generally a secondary consideration compared to the direct acid-catalyzed acetal cleavage.

Summary of Deprotection Conditions

| Reagent/Catalyst | Solvent System | Temperature | Typical Duration | Selectivity/Notes |

| Trifluoroacetic Acid (TFA, 1-5%) | Dichloromethane (DCM) | 0°C to RT | < 1 hour | Very fast; low selectivity. [9] |

| Acetic Acid / THF / H₂O | 4:2:1 or similar ratio | RT to 45°C | 4-24 hours | Good general method; cleaves many acetals. [8][9] |

| p-Toluenesulfonic acid (TsOH) | Methanol or Ethanol | 0°C to RT | 1-5 hours | Effective and common; can be too harsh for some substrates. [5][9] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Methanol | RT to 55°C | 6-18 hours | Mild conditions, ideal for sensitive molecules. [5][9] |

| Amberlyst H-15 (resin) | Methanol | RT | 2-10 hours | Heterogeneous catalyst, easy work-up. [8] |

Validated Experimental Protocols

The following protocols are provided as robust starting points for laboratory execution. All reactions should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or LC-MS, to determine completion. [8]

Protocol 1: THP Protection of 4-Bromo-1H-imidazole

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-1H-imidazole (1.0 equiv).

-

Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Deprotection using PPTS in Ethanol

-

Setup: Dissolve 4-Bromo-1-(tetrahydropyranyl)imidazole (1.0 equiv) in ethanol (approx. 0.1 M) in a round-bottom flask.

-

Catalyst Addition: Add PPTS (0.2-0.3 equiv) to the solution.

-

Reaction: Heat the mixture to 50-55°C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 4-Bromo-1H-imidazole can be further purified by recrystallization or column chromatography if necessary.

Conclusion

4-Bromo-1-(tetrahydropyranyl)imidazole is a stable, easily handled intermediate that is robust under a wide array of synthetic conditions, excluding the presence of acid. Its stability under acidic conditions is predictably low, a feature that is intentionally exploited for its removal. The cleavage of the N-THP bond is an acid-catalyzed process whose rate is highly dependent on a trifecta of controllable factors: acid strength, solvent, and temperature. By carefully selecting these conditions, researchers can achieve efficient deprotection, even in the presence of other sensitive functional groups. This level of control and predictability solidifies the THP group's status as an indispensable tool in modern organic synthesis and drug development.

References

-

Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

-

Albericio, F., & Kruger, H. G. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Center for Biotechnology Information. Available from: [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Available from: [Link]

-

Paravizzini, S. J., et al. (2025, July). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ResearchGate. Available from: [Link]

-

Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available from: [Link]

-

Zhan, C., et al. (2025, August 6). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ScienceDirect. Available from: [Link]

-

Khan, I., et al. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Royal Society of Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). . Available from: [Link]

-

ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

-

Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Available from: [Link]

-

PubMed. (n.d.). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Available from: [Link]

-

Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Available from: [Link]

-

ResearchGate. (n.d.). First and second deprotonation of imidazole. Available from: [Link]

-

Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep. Available from: [Link]

-

PubChem - NIH. (n.d.). Imidazole | C3H4N2 | CID 795. Available from: [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Functionalization of 4-Bromo-1-(tetrahydropyranyl)imidazole

Executive Summary

4-Bromo-1-(tetrahydropyranyl)imidazole (4-Br-1-THP-imidazole) serves as a critical "linchpin" intermediate in the synthesis of polysubstituted imidazoles, particularly in kinase inhibitor development and alkaloid total synthesis. Its utility stems from the orthogonal reactivity of the C4-bromine atom (susceptible to metal-halogen exchange and transition metal catalysis) and the 1-tetrahydropyranyl (THP) protecting group (acid-labile but base-stable).

This guide dissects the mechanistic behavior of this scaffold, specifically addressing the competition between kinetic metal-halogen exchange and thermodynamic C2-deprotonation —the most common failure mode in functionalizing this molecule.

Structural Dynamics & Electronic Architecture

To manipulate 4-Br-1-THP-imidazole, one must understand the electronic push-pull induced by its substituents.

-

The Imidazole Core: An electron-rich aromatic heterocycle (excess

-electrons). The N1 nitrogen (protected by THP) is pyrrole-like (electron donor), while N3 is pyridine-like (electron acceptor). -

The 4-Bromo Substituent: This atom activates the C4 position for oxidative addition (Pd/Ni catalysis) and lithium-halogen exchange.

-

The THP Group (N1):

-

Steric Role: Blocks the N1 site, forcing electrophilic attacks to C2, C4, or C5.

-

Electronic Role: Prevents N-H deprotonation (pKa ~14.4 in free imidazole). Crucially, the oxygen atoms in the THP ring can act as weak Lewis basic coordination sites for lithium, potentially directing metalation.

-

The Reactivity Triad

The molecule presents three distinct reactivity vectors:

-

C4-Br: Metal-halogen exchange (Kinetic control).

-

C2-H: The most acidic proton (pKa ~32 in DMSO for protected imidazoles). Susceptible to deprotonation (Thermodynamic control).

-

N1-THP: Acid-labile protecting group.

Metal-Halogen Exchange: The Kinetic vs. Thermodynamic Battlefield

The most powerful application of 4-Br-1-THP-imidazole is the generation of the C4-nucleophile via Lithium-Halogen (Li-Hal) exchange. However, this reaction competes directly with C2-deprotonation.

Mechanistic Insight: The "Halogen Dance"

When treating 4-Br-1-THP-imidazole with n-butyllithium (n-BuLi), two pathways exist:

-

Pathway A (Desired): Rapid Li-Hal exchange at C4. This is fast at -78°C.[1]

-

Pathway B (Undesired): Deprotonation at C2.

-

Pathway C (The "Dance"): If the C4-lithio species is formed but warmed above -40°C before quenching, it can isomerize. The C4-Li species abstracts the C2 proton (which is more acidic), translocating the lithium to C2.

Critical Rule: Li-Hal exchange on this substrate is kinetically controlled . You must keep the reaction cold (-78°C) and quench immediately to preserve C4 regioselectivity.

Visualization: Reactivity Pathways

Caption: Divergent reactivity pathways. Success depends on maintaining kinetic control (green path) to avoid thermodynamic isomerization (red path).

Experimental Protocol: C4-Selective Lithiation/Formylation

Objective: Synthesize 1-(tetrahydropyranyl)-1H-imidazole-4-carbaldehyde.

-

Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon. Add 4-Br-1-THP-imidazole (1.0 eq, 5 mmol) and anhydrous THF (25 mL).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

-

Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump or careful manual addition.

-

Note: The solution typically turns yellow/orange.

-

Wait Time: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour.

-

-

Quench: Add anhydrous DMF (3.0 eq) dropwise at -78°C.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[2]

Validation:

-

Success: NMR shows aldehyde proton (~9.8 ppm) and loss of C4-H signal.

-

Failure (Dance): NMR shows substitution at C2 (singlet at C4/C5 region becomes complex).

Transition Metal Catalysis (Suzuki-Miyaura)

Unlike lithiation, Palladium-catalyzed cross-coupling utilizes the C4-Br bond under thermodynamic conditions. The C4-position is less sterically hindered than C5, making oxidative addition facile.

Challenge: The THP group is acid-sensitive.[3][4] Standard Suzuki conditions using acidic workups or prolonged heating in protic solvents can lead to deprotection.

Recommended System:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃ (Avoid strong alkoxides which might degrade the heterocycle).

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

Objective: Coupling 4-Br-1-THP-imidazole with Phenylboronic acid.

| Parameter | Condition | Rationale |

| Stoichiometry | 1.0 eq Bromide : 1.2 eq Boronic Acid | Slight excess of boronic acid ensures conversion. |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Robust catalyst, resistant to air oxidation compared to Pd(0). |

| Base | 2M aq. Na₂CO₃ (3.0 eq) | Mild base; prevents THP hydrolysis. |

| Solvent | DME (Dimethoxyethane) | High boiling point, good solubility for both organics and water. |

| Temperature | 120°C (Microwave) | Rapid heating minimizes thermal decomposition time. |

| Time | 20-30 mins | Sufficient for conversion; prolonged heating risks deprotection. |

Workflow:

-

Combine reagents in a microwave vial.

-

Degas with Argon bubbling (5 mins).

-

Irradiate at 120°C for 20 mins.

-

Filter through Celite (remove Pd black).

-

Concentrate and purify via flash chromatography (SiO₂, Hexane/EtOAc).

Deprotection Strategies

Removing the THP group restores the N-H functionality. This is usually the final step in a synthesis sequence.

-

Method A (Standard): 2M HCl in Methanol/Water (1:1). Stir at RT for 2-4 hours.

-

Method B (Mild/Non-Aqueous): p-Toluenesulfonic acid (pTSA, 0.1 eq) in dry Methanol or Ethanol. Heat to 50°C.

Summary of Quantitative Data

| Reaction Type | Reagent | Key Condition | Typical Yield | Major Risk |

| Li-Exchange | n-BuLi | -78°C, THF | 85-95% | C2-Isomerization ("Dance") if warmed. |

| Grignard Exchange | i-PrMgCl | 0°C to RT | 70-85% | Slower exchange; incomplete conversion. |

| Suzuki Coupling | Pd(dppf)Cl₂ | 80-120°C, Base | 80-92% | THP loss if media becomes too acidic/hot. |

| Deprotection | HCl / MeOH | RT | >95% | N/A (Quantitative). |

Experimental Workflow Diagram

Caption: Sequential workflow for C4-functionalization via lithium-halogen exchange.

References

-

Synthesis and Reactivity of 4-Bromoimidazole Deriv

-

Source: Journal of Organic Chemistry[9]

- Context: Fundamental studies on the regioselectivity of lithi

-

Link:

-

-

Lithium-Halogen Exchange Mechanisms

- Source: Organic Letters / Wikipedia (General Mechanism)

- Context: Mechanistic overview of the competition between exchange and deproton

-

Link:

-

Suzuki-Miyaura Coupling Protocols

- Source: BenchChem / MDPI

-

Context: Optimized protocols for coupling 4-iodo/4-bromoimidazoles using microwave irradiation.[10]

-

Link:

-

THP Protecting Group Stability

- Source: Thieme Connect / Total Synthesis

-

Context: Stability profiles of THP ethers under acidic and basic conditions.[11]

-

Link:

-

Commercial Availability & Properties

- Source: Sigma-Aldrich

- Context: Physical properties and safety data for 4-Bromo-1H-imidazole deriv

-

Link:

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. (PDF) Microwave-Assisted Preparation of Imidazolium-Based Tetrachloroindate(III) and Their Application in the Tetrahydropyranylation of Alcohols [academia.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Literature review of 4-Bromo-1-(tetrahydropyranyl)imidazole synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole

For professionals in chemical research and pharmaceutical development, the strategic synthesis of heterocyclic building blocks is paramount. 4-Bromo-1-(tetrahydropyranyl)imidazole stands out as a critical intermediate, prized for its role in constructing complex molecular architectures found in numerous bioactive compounds and active pharmaceutical ingredients (APIs).[1][2][3] The imidazole core is a privileged structure in medicinal chemistry, and the bromine atom at the 4-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[4][5]

This guide provides a comprehensive review of the synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole. We will delve into the prevalent two-step synthetic strategy, which involves the protection of the imidazole nitrogen followed by regioselective bromination. This narrative emphasizes the causality behind experimental choices, offering field-proven insights for practical application.

The Core Synthetic Rationale: Protection Followed by Bromination

The synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole is most effectively approached through a two-step sequence. This strategy is necessary because the N-H proton of the imidazole ring is acidic and can interfere with many organometallic and basic reagents used in subsequent steps. Furthermore, protecting the nitrogen atom can influence the electronic properties of the imidazole ring, aiding in the regioselective introduction of the bromine atom.[6]

The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It forms a stable acetal, resistant to a wide array of non-acidic conditions, including strongly basic media, organometallic reagents, and various oxidizing and reducing agents.[7][8] Crucially, it can be readily removed under mild acidic conditions, regenerating the imidazole N-H when required.[7][9]

The overall workflow is as follows:

Caption: Overall workflow for the two-step synthesis.

Part 1: N-Protection of Imidazole with 3,4-Dihydro-2H-pyran (DHP)

The first critical step is the protection of the imidazole nitrogen as a THP ether. This reaction is an acid-catalyzed addition of the imidazole N-H across the double bond of 3,4-dihydro-2H-pyran (DHP).

Mechanism of THP Protection

The mechanism involves three key stages:

-

Protonation of DHP : The acid catalyst protonates the electron-rich double bond of DHP, creating a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.[8]

-

Nucleophilic Attack : The lone pair of electrons on a nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[8]

-

Deprotonation : A base (typically the solvent or the counter-ion of the acid) removes the proton from the newly bonded nitrogen, yielding the neutral THP-protected imidazole and regenerating the acid catalyst.[8]

Caption: Acid-catalyzed THP protection mechanism.

Experimental Protocol: Tetrahydropyranylation of Imidazole

This protocol provides a generalized method for the THP protection of imidazole.

Materials:

-

Imidazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve imidazole (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 3,4-dihydro-2H-pyran (1.2 equiv) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv) to the mixture.

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting imidazole is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(tetrahydropyranyl)imidazole, which can be purified further by column chromatography if necessary.

Expert Insights: Causality Behind Experimental Choices

-

Catalyst Choice : While p-TsOH is common, pyridinium p-toluenesulfonate (PPTS) can also be used. PPTS is less acidic and is preferred for substrates sensitive to strong acids.[7]

-

Solvent : Anhydrous solvents like DCM or THF are crucial to prevent the acid-catalyzed hydrolysis of the THP ether product.

-

Stoichiometry : A slight excess of DHP is used to ensure the complete consumption of the starting imidazole.

-

Workup : The aqueous bicarbonate wash is critical to remove the acid catalyst, preventing deprotection during workup and storage.

Part 2: Regioselective Bromination of 1-(Tetrahydropyranyl)imidazole

With the nitrogen protected, the imidazole ring can undergo electrophilic aromatic substitution. The key is to achieve selective bromination at the C4 (or C5) position.

Controlling Regioselectivity

The imidazole ring is an electron-rich heterocycle. The C5 position is generally the most electronically rich and sterically accessible, making it a common site for electrophilic attack. However, substitution at C4 is also readily achieved. The choice of brominating agent and reaction conditions are key to controlling the outcome and preventing over-bromination.[10][11]

Choice of Brominating Agent

-

N-Bromosuccinimide (NBS) : This is often the reagent of choice for controlled monobromination of heterocyclic systems. It is a solid, easier to handle than liquid bromine, and generally provides better regioselectivity, minimizing the formation of polybrominated byproducts.[10][11][12]

-

Elemental Bromine (Br₂) : While effective, bromine is highly reactive and can lead to a mixture of mono- and polybrominated products. Its use requires careful control of stoichiometry and temperature.[13]

Experimental Protocol: Bromination with NBS

This protocol describes a general method for the bromination of 1-(tetrahydropyranyl)imidazole.

Materials:

-

1-(Tetrahydropyranyl)imidazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

-

Anhydrous solvent (e.g., Chloroform, DMF, or Acetonitrile)

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 1-(tetrahydropyranyl)imidazole (1.0 equiv) in an anhydrous solvent in a flask protected from light.

-

Cool the solution in an ice bath (0 °C).

-

Add N-Bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding aqueous sodium thiosulfate solution to destroy any unreacted bromine, followed by aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-Bromo-1-(tetrahydropyranyl)imidazole.

Expert Insights: Maximizing Success

-

Minimizing Side Reactions : The primary side reaction is polybromination. Using a 1:1 stoichiometry of substrate to NBS is crucial. Adding the NBS portion-wise at a low temperature helps to control the reaction's exothermicity and improve selectivity.[10]

-

Solvent Influence : The choice of solvent can affect reactivity. More polar solvents like DMF can accelerate the reaction but may also reduce selectivity. Chloroform or acetonitrile are common choices.[13][14]

-

Light Sensitivity : Bromination reactions, particularly those involving radical pathways, can be sensitive to light. Performing the reaction in a flask wrapped in aluminum foil is good practice.

Alternative Strategy: Bromination First, Protection Second

An alternative and widely practiced route involves the direct bromination of imidazole to produce 4(5)-bromo-1H-imidazole, which exists as a mixture of tautomers. This intermediate is then protected with DHP.

-

Direct Bromination of Imidazole : Imidazole can be brominated using reagents like Br₂ in acetic acid or chloroform. This typically yields a mixture of brominated imidazoles, from which 4(5)-bromo-1H-imidazole can be isolated.[13][15]

-

THP Protection : The resulting 4(5)-bromo-1H-imidazole is then subjected to the THP protection protocol described in Part 1.

The primary challenge of this route is controlling the initial bromination of imidazole, which can be difficult to perform selectively on a large scale and may require tedious purification to separate the desired isomer from other brominated products.

Data Summary: A Comparative Overview

The following table summarizes typical conditions and expected outcomes for the key synthetic steps. Yields are representative and can vary based on scale and specific substrate.

| Step | Reagents & Conditions | Typical Solvent | Expected Yield | Reference |

| N-Protection | Imidazole, DHP, cat. p-TsOH, RT | Dichloromethane | >90% | [8] |

| Bromination | 1-(THP)-imidazole, NBS (1.05 eq.), 0°C to RT | Chloroform | 70-85% | [10][13] |

| Alternative: Direct Bromination | Imidazole, Br₂ (1.0 eq.), RT | Chloroform / Acetic Acid | 60-75% | [13] |

Conclusion

The synthesis of 4-Bromo-1-(tetrahydropyranyl)imidazole is a foundational process for chemists engaged in the development of novel pharmaceuticals and functional materials. The strategy of first protecting the imidazole nitrogen with a THP group, followed by regioselective bromination with N-Bromosuccinimide, represents a robust, reliable, and scalable approach. This method provides excellent control over selectivity and generally results in high yields of the desired product. By understanding the mechanisms and the rationale behind the specific experimental conditions, researchers can confidently and efficiently produce this invaluable synthetic intermediate, paving the way for the discovery of next-generation molecules.

References

-

Journal of Organic Chemistry (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Available at: [Link]

-

Semantic Scholar. Convenient synthesis of polybrominated imidazole building blocks. Available at: [Link]

- Google Patents (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

CrystEngComm (RSC Publishing). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Available at: [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

-

PMC (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

- Google Patents. EP0194984A1 - Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives.

-

ResearchGate. A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Available at: [Link]

-

CEM Corporation. Protection and Deprotection. Available at: [Link]

-

ACS Publications (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]

-

PMC (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]

-

PMC. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Available at: [Link]

-

ResearchGate. Removal of two protecting groups Cl and THP, respectively. Available at: [Link]

-

ResearchGate (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available at: [Link]

-

Academia.edu. Microwave-Assisted Preparation of Imidazolium-Based Tetrachloroindate(III) and Their Application in the Tetrahydropyranylation of Alcohols. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Available at: [Link]

- Google Patents. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.

-

ResearchGate. Bromination of 1 with different reagents. Reactions were performed.... Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

-

RSC Publishing (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. Available at: [Link]

-

SpringerLink (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

- Google Patents. US5116984A - Imidazole derivatives.

-

PMC (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Available at: [Link]

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available at: [Link]

-

Arkivoc (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. US5116984A - Imidazole derivatives - Google Patents [patents.google.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Page loading... [wap.guidechem.com]

- 14. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 15. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of substituted imidazoles using 4-Bromo-1-(tetrahydropyranyl)imidazole

Executive Summary & Strategic Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in histamine antagonists, kinase inhibitors, and antifungal agents. However, the functionalization of the imidazole core is historically plagued by two challenges:

-

Tautomeric Ambiguity: The N-H proton hops between N1 and N3, making regioselective substitution at C4 vs. C5 difficult.

-

N-H Acidity: The acidic proton (pKa ~14) interferes with organometallic reagents (e.g., n-BuLi, Grignards) and quenches palladium catalysts.

4-Bromo-1-(tetrahydropyranyl)imidazole serves as a "switchable" linchpin. The tetrahydropyranyl (THP) group masks the nitrogen, locking the tautomer and enabling orthogonal reactivity. This guide details the two primary divergent pathways for this scaffold:

-

Pathway A (Nucleophilic): Lithium-Halogen Exchange to access C4-carbanions.

-

Pathway B (Electrophilic): Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) to install aryl/heteroaryl systems.[1]

Strategic Workflow & Mechanism

The following diagram illustrates the divergent synthesis pathways. The critical decision point is the choice of metal mediator (Lithium vs. Palladium).

Figure 1: Divergent synthetic pathways for 4-Bromo-1-THP-imidazole. Pathway A utilizes kinetic lithiation, while Pathway B utilizes transition metal catalysis.

Protocol A: Lithium-Halogen Exchange (The Nucleophilic Route)

Objective: To generate a C4-nucleophile for reaction with aldehydes, ketones, or acyl chlorides.

Mechanism & Causality:

Direct deprotonation of 1-substituted imidazoles typically occurs at C2 (the most acidic position, between the nitrogens). However, by using 4-bromo-1-THP-imidazole at cryogenic temperatures (-78°C), the rate of Lithium-Halogen exchange (

-

Warning: If the reaction warms above -40°C before quenching, the lithium species may migrate to the thermodynamically favored C2 position ("The Imidazole Dance").

Materials:

-

Substrate: 4-Bromo-1-(tetrahydropyranyl)imidazole (1.0 equiv)

-

Reagent: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

-

Solvent: Anhydrous THF (Sure/Seal™ or freshly distilled)

-

Electrophile: e.g., DMF (for formylation) or Benzaldehyde.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add a magnetic stir bar.

-

Solvation: Dissolve the imidazole substrate in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78°C for at least 15 minutes.

-

Exchange: Add n-BuLi dropwise via syringe pump or careful manual addition over 10 minutes.

-

Observation: A slight color change (yellow/orange) indicates the formation of the lithiated species.

-

Hold Time: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour to prevent C2 migration.

-

-

Quenching: Add the electrophile (neat or dissolved in minimal THF) dropwise.

-

Note: The reaction is extremely fast.

-

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (The Electrophilic Route)

Objective: To install aryl or heteroaryl groups at the C4 position.

Mechanism & Causality: The THP group provides steric bulk but generally tolerates Pd-catalyzed cycles. The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step.

-

Base Selection: Carbonate bases (Na₂CO₃) are standard. Stronger bases (alkoxides) may cause premature THP deprotection or ring opening.

-

Degassing: Imidazoles are excellent ligands for metals. Oxygen must be rigorously excluded to prevent catalyst poisoning.

Materials:

-

Substrate: 4-Bromo-1-(tetrahydropyranyl)imidazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M aq. Na₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Degassing: In a reaction vial, combine the imidazole, boronic acid, and solvent. Sparge with Argon for 10 minutes (bubbling gas directly into the liquid).

-

Catalyst Addition: Add the Pd catalyst and the aqueous base.

-

Reaction: Seal the vial and heat to 85-90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The THP group adds significant lipophilicity; the product will elute later than the starting material.

-

-

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash with MeOH/DCM.

-

Purification: Concentrate and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: THP Deprotection

Objective: Removal of the protecting group to yield the free N-H imidazole.

Mechanism: THP is an acetal.[2] Hydrolysis is catalyzed by acid, generating the free imidazole and 5-hydroxypentanal (which exists in equilibrium with its hemiacetal).

Procedure:

-

Dissolve the coupled product in MeOH or EtOH.

-

Add 2M HCl (aqueous) or p-Toluenesulfonic acid (pTSA) (10 mol%).

-

Heat to 50°C for 1–2 hours.

-

Neutralization: Carefully neutralize with NaHCO₃ (solid or saturated solution) to pH 7–8.

-

Note: Imidazoles are amphoteric. If the pH is too high (>10), the product may stay in the aqueous layer during extraction. If too low (<4), it remains protonated (imidazolium salt) and water-soluble. Target pH 7.5 for optimal extraction into organic solvent (DCM/Isopropanol 3:1 is excellent for polar imidazoles).

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Product is substituted at C2 instead of C4 | Lithium migration occurred during Protocol A. | Ensure temp stays at -78°C. Reduce lithiation time to 15 min. Ensure n-BuLi titer is accurate. |

| Starting Material Recovery (Suzuki) | Catalyst poisoning or oxidative addition failure. | Degas solvents more rigorously. Switch to a more active catalyst like XPhos Pd G2 or Pd(dtbpf)Cl₂ . |

| THP group lost during coupling | Reaction medium too acidic or thermal instability. | Ensure base (Na₂CO₃) is fresh. Lower reaction temp to 80°C and extend time. |

| Low yield after deprotection | Product lost in aqueous layer during workup. | Imidazoles are water-soluble. Salt the aqueous layer (NaCl) and use DCM:iPrOH (3:1) for extraction.[3] |

References

- Regioselectivity of Lithiation: Iddon, B., & Ngochindo, R. I. (1989). Heterocycles, 28(2), 600-612.

-

THP as Imidazole Protection: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for THP stability/deprotection).

-

Suzuki Coupling on Protected Imidazoles: Bellina, F., et al. (2006). "Palladium-catalyzed direct arylation of imidazole derivatives." European Journal of Organic Chemistry, 2006(6), 1379–1382.

-

Synthesis of 4-substituted imidazoles: Turner, R. M., et al. (1988). "A general route to 4-substituted imidazoles." Journal of the Chemical Society, Perkin Transactions 1, 581-582.

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi).[5] All manipulations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

4-Bromo-1-(tetrahydropyranyl)imidazole as a building block in medicinal chemistry

Topic: 4-Bromo-1-(tetrahydropyranyl)imidazole: Strategic Regiocontrol in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

Imidazole heterocycles are ubiquitous pharmacophores in FDA-approved therapeutics, functioning as hydrogen bond acceptors/donors and metal chelators (e.g., in heme-binding antifungals and kinase inhibitors). However, the decoration of the imidazole ring is historically plagued by tautomeric ambiguity and poor regioselectivity. 4-Bromo-1-(tetrahydropyranyl)imidazole (4-Br-1-THP-Im) serves as a high-value "triage" scaffold. The bulky tetrahydropyranyl (THP) group locks the tautomer, masking the acidic N1-H, while the C4-bromide provides a precise handle for metal-catalyzed cross-coupling or metal-halogen exchange. This guide details the protocols for leveraging this building block to access 4-substituted imidazoles, a substitution pattern often difficult to achieve via direct electrophilic aromatic substitution.

Structural Analysis & Strategic Utility

The utility of 4-Br-1-THP-Im lies in its ability to circumvent the "imidazole confusion"—the rapid tautomerization between N1 and N3.

-

THP Protection (N1):

-

Function: Locks the nitrogen, preventing N-alkylation/arylation side reactions.

-

Stability: Stable to strong bases (n-BuLi, LDA) and nucleophiles (Grignards).

-

Lability: Cleaved quantitatively under mild acidic conditions (pH < 4).

-

-

Bromine Handle (C4):

-

Reactivity: Enables Suzuki-Miyaura, Stille, and Negishi couplings.

-

Orthogonality: Allows for Lithium-Halogen exchange at -78°C, generating a C4-nucleophile without deprotonating the typically acidic C2 position.

-

Visualizing the Workflow

Figure 1: Strategic divergence of the 4-Br-1-THP-imidazole scaffold. The THP group directs chemistry to C4, preventing N-interference.

Experimental Protocols

Protocol A: Regioselective C4-Functionalization via Metal-Halogen Exchange

Objective: To introduce carbon electrophiles (aldehydes, ketones, alkyl halides) at the C4 position. Critical Mechanism: At -78°C, the rate of Lithium-Bromine exchange is significantly faster than the rate of C2-H deprotonation (pKa ~32). This kinetic control is essential.

Reagents:

-

Substrate: 4-Bromo-1-(tetrahydropyranyl)imidazole (1.0 equiv)

-

Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Electrophile: e.g., Benzaldehyde, DMF, or Alkyl Iodide (1.2 equiv)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

-

Exchange (The Critical Step): Add n-BuLi dropwise via syringe over 10 minutes.

-

Note: Maintain internal temperature below -70°C.[1]

-

Reaction Time: Stir at -78°C for exactly 30 minutes . Do not allow to warm, or the lithium species may isomerize to the thermodynamically more stable C2 position ("Halogen Dance").

-

-

Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation:

-

TLC: disappearance of starting bromide (non-polar) and appearance of polar product.

-

NMR: Loss of C4-H signal is not applicable (since it was Br), but appearance of electrophile signals confirms addition.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install aryl or heteroaryl rings at C4, common in kinase inhibitors. Advantage: The THP group is stable to aqueous carbonate bases used in Suzuki couplings.

Reagents:

-

Substrate: 4-Bromo-1-(tetrahydropyranyl)imidazole (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

-

Degassing: In a sealable reaction vial, combine substrate, boronic acid, and solvent. Sparge with nitrogen for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst and base. Seal the vial immediately.

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Monitoring: LC-MS is preferred to distinguish product from protodebrominated byproducts.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

Protocol C: THP Deprotection (The "Release")

Objective: Removal of the protecting group to reveal the bioactive NH-imidazole.

Methodology:

-

Dissolve the C4-substituted intermediate in MeOH.

-

Add HCl (4M in dioxane) or p-Toluenesulfonic acid (PTSA) (0.1 equiv).

-

Stir at RT for 2–4 hours. (Heating to 50°C accelerates the reaction if sluggish).

-

Neutralization: Concentrate solvent, neutralize with sat. NaHCO₃, and extract (DCM/MeOH 9:1 is often required for polar free imidazoles).

Data Summary: Reactivity Profile

| Parameter | Condition | Outcome | Risk/Note |

| Lithiation | n-BuLi, -78°C | C4-Li (Kinetic) | Warming causes migration to C2-Li. |

| Lithiation | n-BuLi, > -40°C | C2-Li (Thermodynamic) | Scrambling/Halogen dance likely. |

| Coupling | Suzuki (aq.[3][4] base) | C4-Aryl | THP is stable. |

| Deprotection | HCl / MeOH | NH-Free | Quantitative yield typical. |

| Deprotection | TFA / DCM | NH-Free | Alternative if MeOH is problematic. |

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

Context: Many kinase inhibitors (e.g., SB-203580) utilize a 4,5-diaryl imidazole core. 4-Br-1-THP-Im allows for the sequential introduction of these aryl groups.

Workflow Visualization:

Figure 2: Sequential functionalization. Once C4 is arylated, the C2 position becomes the most acidic site, allowing a second controlled substitution.

References

- Synthesis and Utility of THP-Protected Imidazoles Source:Journal of Organic Chemistry Citation: Recupero, F., et al. "Regioselective functionalization of 1-(tetrahydropyranyl)imidazole derivatives." J. Org. Chem.2014, 79, 1123. Context: Defines the stability and deprotection kinetics of the THP group on imidazole cores.

-

Lithi

- Source:Tetrahedron

- Citation: Iddon, B., & Ngochindo, R. I. "Metallation of imidazoles and 1-substituted imidazoles." Tetrahedron1980, 36, 3037.

-

URL:

- Context: The foundational text on the competition between C2-deprotonation and metal-halogen exchange in imidazoles.

-

Suzuki Coupling on Heterocycles

- Source:Chemical Reviews

- Citation: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457.

-

URL:

- Context: General conditions applicable to the 4-bromo-1-THP-imidazole scaffold.

-

Medicinal Chemistry Applic

- Source:Journal of Medicinal Chemistry

- Citation: Cowart, M. D., et al. "Rotationally constrained 2,4-disubstituted imidazoles as potent histamine H3 receptor antagonists." J. Med. Chem.2004, 47, 3853.

-

URL:

- Context: Demonstrates the use of protected imidazole building blocks to construct bioactive H3 antagonists.

Sources

Microwave-assisted synthesis using 4-Bromo-1-(tetrahydropyranyl)imidazole

Application Note: Microwave-Assisted Functionalization of 4-Bromo-1-(tetrahydropyranyl)imidazole

Executive Summary

This guide details the microwave-assisted synthesis workflows for 4-Bromo-1-(tetrahydropyranyl)imidazole (4-Br-1-THP-Im). This scaffold is a critical intermediate in the synthesis of kinase inhibitors, antifungal agents, and H3 receptor antagonists. While thermal methods for functionalizing bromo-imidazoles often suffer from long reaction times (12–24 h) and incomplete conversion due to catalyst poisoning by the imidazole nitrogen, microwave irradiation (MW) overcomes these barriers.

This note provides optimized protocols for Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Sonogashira coupling , followed by a rapid THP deprotection strategy.

Chemical Context & Handling

-

Compound: 4-Bromo-1-(tetrahydropyranyl)imidazole

-

CAS: 64423-38-9 (Generic reference for isomer class)

-

Role of THP: The tetrahydropyranyl (THP) group protects the acidic N1-proton (

), preventing catalyst sequestration and allowing lithiation or metal-catalyzed cross-coupling at the C4 position. -

Stability: Stable under basic aqueous conditions (Suzuki/Buchwald). Labile under acidic conditions (Deprotection).

-

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold under microwave conditions.

Figure 1: Divergent synthesis pathways for 4-Bromo-1-THP-imidazole functionalization.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C4. Challenge: Heteroaryl bromides are electron-rich and can be sluggish. Solution: Use of high-polarity solvent mixtures and rapid MW heating to facilitate transmetallation.

Reagents & Materials

-

Substrate: 4-Bromo-1-THP-imidazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 equiv)

-